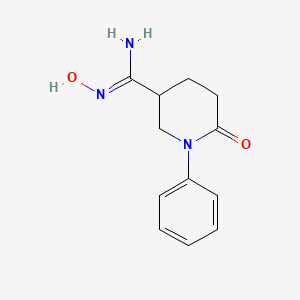

N'-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide

Description

Historical Context in Medicinal Chemistry Literature

The exploration of piperidine derivatives in medicinal chemistry dates to the mid-20th century, when their structural versatility as six-membered heterocycles became apparent. N'-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide (C₁₂H₁₅N₃O₂, molecular weight 233.27 g/mol) emerged as part of systematic efforts to optimize nitrogen-containing scaffolds for bioactivity. Early work focused on simple piperidine alkaloids like piperine, but the introduction of carboximidamide and hydroxyl functional groups marked a strategic shift toward targeted molecular interactions.

By the 2010s, researchers recognized the compound’s dual functionality:

- The N'-hydroxycarboximidamide group enables hydrogen bonding with enzyme active sites

- The 6-oxo-1-phenylpiperidine core provides planar rigidity for receptor docking

This hybrid architecture positioned it as part of a broader trend in polypharmacology, where multi-target engagement became a design priority.

Research Significance in Contemporary Drug Discovery

Recent studies validate this compound as a critical scaffold in oncology and infectious disease research. Key findings include:

The compound’s ability to simultaneously modulate epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) pathways demonstrates its relevance in overcoming cancer drug resistance.

Structural Relationship to Investigated Piperidine Derivatives

Comparative analysis reveals critical structural differentiators:

Core Modifications

- Position 1 : Phenyl substitution enhances aromatic stacking vs. earlier alkyl variants

- Position 3 : Carboximidamide group increases polarity (cLogP 1.2 vs. 2.8 in methyl ester analogs)

- Position 6 : Ketone oxygen participates in redox cycling for prodrug activation

3D Conformational Analysis

Density functional theory (DFT) calculations show:

$$ \Delta E_{\text{strain}} = 4.7 \text{ kcal/mol} $$

for the boat conformation, favoring chair geometry in physiological conditions.

Academic Research Objectives and Scope

Current investigations prioritize three domains:

Synthetic Optimization

- Developing catalytic asymmetric routes to access enantiopure forms

- Improving atom economy in amidoxime coupling steps

Mechanistic Elucidation

- Mapping structure-kinase selectivity relationships using cryo-EM

- Quantifying target residence time via surface plasmon resonance

Translational Development

- Formulating nanoparticle carriers to enhance aqueous solubility

- Establishing quantitative structure-pharmacokinetic models

Properties

IUPAC Name |

N'-hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-12(14-17)9-6-7-11(16)15(8-9)10-4-2-1-3-5-10/h1-5,9,17H,6-8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQRTMKSARTJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1C(=NO)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(CC1/C(=N/O)/N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide typically involves the reaction of 1-phenylpiperidin-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

The synthesis of N'-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide typically involves multi-step organic reactions. A common method includes the condensation reaction between 1-phenylpiperidin-3-one and hydroxylamine hydrochloride, followed by modifications to introduce the carboximidamide group. The compound can participate in various chemical reactions typical for piperidine derivatives, such as:

- Nucleophilic substitutions

- Condensation reactions

- Cyclization processes

These reactions are crucial for developing derivatives with modified biological activities.

Pharmacological Potential

This compound holds promise in medicinal chemistry as a lead compound for drug development. Its structural features suggest potential interactions with biological targets such as enzymes and receptors, which may modulate their activity. Preliminary studies indicate that modifications to the piperidine structure can significantly affect binding characteristics and biological activity.

Potential therapeutic areas include:

- Antimicrobial activity : Similar compounds have demonstrated efficacy against various bacterial and fungal pathogens, suggesting potential applications in treating infections .

- Neurological disorders : The compound's structural analogs have been studied for their interactions with dopamine receptors, indicating potential use in treating conditions like Parkinson's disease .

Interaction Studies

Research into the binding affinity of this compound to biological macromolecules is ongoing. Initial findings suggest that the imidamide moiety may play a crucial role in binding interactions with target proteins, which could provide insights into its mechanism of action.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide | Methyl substitution on nitrogen | Variation in biological activity due to methyl group |

| N'-Hydroxy-6-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl group | Enhanced lipophilicity leading to different pharmacokinetics |

| N'-Hydroxy-6-oxo-1-(4-fluorophenyl)piperidine | Fluorophenyl substitution | Potentially different receptor interactions due to fluorine substitution |

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of related piperidine derivatives against common pathogens such as Xanthomonas axonopodis and Fusarium solani. The findings indicated that modifications to the piperidine structure could enhance antimicrobial activity, suggesting a pathway for developing new antibiotics .

Neuropharmacological Research

Research focusing on dopamine receptor interactions has shown that compounds similar to N'-Hydroxy-6-oxo-1-(4-fluorophenyl)piperidine exhibit promising characteristics as D2 receptor ligands. These findings could lead to the development of new treatments for neurological disorders characterized by dopaminergic dysfunction .

Mechanism of Action

The mechanism of action of N’-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: GPCR Family Selectivity of Piperidine Derivatives

| Compound | Family A GPCRs (%) | Family B GPCRs (%) | Family C GPCRs (%) | Receptor Type Targeted |

|---|---|---|---|---|

| LAS-250 | 93 | 0 | 4 | Membrane receptors |

| LAS-251 | 97 | 3 | 4 | Nuclear receptors |

| LAS-252 | 93 | 3 | 4 | Nuclear receptors |

- Family A GPCRs : LAS-251 demonstrates a 4% higher predicted activity compared to LAS-250 and LAS-252, suggesting enhanced binding efficiency in this class .

- Family B GPCRs: Both LAS-251 and LAS-252 show minor activity (~3%), absent in LAS-250, indicating structural nuances in their carboximidamide or phenyl groups that enable partial engagement with this family .

- Receptor Localization : LAS-250 uniquely targets membrane receptors, while LAS-251 and LAS-252 influence nuclear receptors, likely due to differences in substituent groups affecting cellular penetration and localization .

Ion Channel Selectivity

Voltage-gated and ligand-gated ion channels are key targets for piperidine derivatives.

Table 2: Ion Channel Affinity Ratios

| Compound | Voltage-Gated Ion Channels (Selectivity Ratio) | Ligand-Gated Ion Channels (Activity Difference) |

|---|---|---|

| LAS-250 | 3.0x | Baseline |

| LAS-251 | 1.0x | +3% |

| LAS-252 | 1.5x | +6% |

- Voltage-Gated Channels : LAS-250 exhibits 2–3× higher selectivity than LAS-251 and LAS-252, attributed to its membrane-targeting substituents enhancing interactions with channel domains .

Structural and Functional Divergences

- Hydroxyimidamide vs. Cyano Groups: Unlike LAS-251 and LAS-252, which may incorporate cyano or ethoxy groups, the hydroxyimidamide moiety in the target compound could improve solubility and metabolic stability.

Research Implications

Further studies should prioritize synthesizing this compound and empirically validating its receptor and channel interactions to clarify its therapeutic or experimental utility.

Biological Activity

N'-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of both hydroxy and oxo functional groups, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 1-phenylpiperidin-2-one with hydroxylamine hydrochloride under basic conditions, leading to the formation of an oxime intermediate that is subsequently converted into the desired carboximidamide derivative.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological responses. These include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Alteration of Signal Transduction : By interacting with receptors, it can influence cellular signaling pathways.

Anti-inflammatory and Analgesic Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic properties. The presence of hydroxy and oxo groups is often associated with enhanced biological activity in related compounds, which could translate into therapeutic benefits .

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activities of piperidine derivatives:

- Antimicrobial Activity : A study highlighted the effectiveness of various piperidine derivatives against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further research on this compound's antimicrobial potential .

- Enzyme Inhibition Studies : Research has documented the inhibition of enzymes such as Dipeptidyl Peptidase IV (DPP4) by related compounds. This inhibition plays a crucial role in glucose regulation, suggesting that this compound might similarly affect metabolic pathways .

- Synergistic Effects with Other Compounds : Investigations into plant-derived bioactive compounds have shown that certain combinations enhance antibacterial activity. This suggests that this compound could be explored in combination therapies .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Effects | Other Notable Activities |

|---|---|---|---|

| N'-Hydroxy-6-oxo-1-phenylpiperidine | Potential (needs study) | Suggested (preliminary) | Enzyme inhibition (DPP4) |

| 1-Phenylpiperidine derivatives | Significant | Moderate | Various enzyme interactions |

| Piperidine-based alkaloids | Notable | Variable | Diverse biological activities |

Q & A

Q. What are the common synthetic routes for N'-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide, and how are reaction conditions optimized?

The synthesis typically involves reacting oxane derivatives with carboximidamide precursors under controlled conditions. Key parameters include temperature (20–80°C), pH (neutral to slightly acidic), and solvent selection (e.g., polar aprotic solvents like DMF). Optimization often employs Design of Experiments (DOE) to systematically vary parameters like catalyst loading or reaction time. Characterization via NMR and mass spectrometry (MS) confirms product purity and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the hydroxyl and imidamide groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can further identify functional groups like the oxime (N–O stretch at ~930 cm⁻¹) .

Q. How do the hydroxyl and imidamide groups influence the compound's reactivity?

The hydroxyl group participates in hydrogen bonding and nucleophilic reactions, while the imidamide moiety enables coordination with metal ions or electrophiles. Reactivity can be probed via titration with Lewis acids (e.g., ZnCl₂) or pH-dependent stability assays .

Q. What solvent systems are suitable for solubility and stability studies?

Solubility is highest in polar solvents (e.g., DMSO, methanol) due to the compound’s polar functional groups. Stability testing under varying pH (3–10) and temperature (4–40°C) conditions, monitored via HPLC, identifies degradation pathways (e.g., hydrolysis of the imidamide group) .

Advanced Research Questions

Q. How can computational models predict the compound's reactivity and binding mechanisms?

Quantum Mechanical/Molecular Mechanical (QM/MM) simulations and Density Functional Theory (DFT) calculations model electron distribution at the hydroxyl and imidamide sites, predicting sites for electrophilic attack. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets like enzymes or receptors .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from impurities (e.g., unreacted precursors) or assay variability. Strategies include:

- Purity validation : HPLC with diode-array detection (DAD) to identify contaminants.

- Standardized assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature).

- Meta-analysis : Cross-referencing data with structurally analogous compounds (e.g., N'-hydroxy-4-methylpyridine-3-carboximidamide) .

Q. How can synthetic routes be optimized for scalability without compromising yield?

Flow chemistry systems enable continuous synthesis with real-time monitoring (e.g., in-line FTIR). Process Analytical Technology (PAT) tools adjust parameters dynamically, while green chemistry principles (e.g., solvent recycling) reduce waste. For example, replacing DMF with cyclopentyl methyl ether (CPME) improves sustainability .

Q. What experimental designs validate the compound's stability in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.